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Introduction
The treatment of Hepatitis C Virus (HCV) infection has been revolutionized by the advent of

direct-acting antivirals (DAAs). These agents target specific viral proteins essential for

replication, offering higher cure rates, better tolerability, and shorter treatment durations

compared to previous interferon-based therapies.[1][2][3] Combination therapy, utilizing DAAs

with different mechanisms of action, is the cornerstone of modern HCV treatment, aiming to

maximize efficacy and minimize the development of drug resistance.[4][5]

PSI-353661 is a potent, second-generation nucleotide analog inhibitor targeting the HCV NS5B

RNA-dependent RNA polymerase.[6][7] As a phosphoramidate prodrug of 2′-deoxy-2′-α-fluoro-

2′-β-C-methylguanosine-5′-monophosphate, it undergoes intracellular metabolism to its active

triphosphate form, which acts as a chain terminator of viral RNA synthesis.[8][9] These notes

provide a detailed overview of PSI-353661's mechanism, in vitro activity, resistance profile, and

its therapeutic rationale in combination with other DAAs, supplemented by key experimental

protocols.

Mechanism of Action and Metabolic Activation
PSI-353661 is designed to efficiently deliver its active moiety into hepatocytes, bypassing the

often inefficient initial phosphorylation step that can limit the activity of parent nucleosides.[6]
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Once inside the cell, it undergoes a multi-step enzymatic conversion to the active triphosphate,

PSI-352666.

Metabolic Activation Pathway:

Ester Hydrolysis: Cellular esterases, such as Cathepsin A (CatA) and Carboxylesterase 1

(CES1), hydrolyze the carboxyl ester of PSI-353661.[8]

Non-enzymatic Cyclization & Phenol Release: A non-enzymatic chemical reaction releases

the phenol moiety, forming an alaninyl phosphate intermediate.[8]

Hint 1 Action: Histidine triad nucleotide-binding protein 1 (Hint 1) removes the alanine amino

acid group.[8]

ADAL1 Action: Adenosine deaminase-like protein 1 (ADAL1) hydrolyzes the methoxyl group

on the guanine base.[8]

Phosphorylation: The resulting monophosphate is sequentially phosphorylated by host

guanylate kinase (hGUK1) and nucleoside diphosphate kinase (NDPK) to form the active 5'-

triphosphate, PSI-352666.[8]

NS5B Inhibition: PSI-352666 acts as an alternative substrate for the HCV NS5B polymerase,

gets incorporated into the nascent viral RNA strand, and causes immediate chain

termination, thus halting viral replication.[9][10]
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Caption: Metabolic activation of PSI-353661 to its active triphosphate form.
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In Vitro Antiviral Activity & Resistance Profile
PSI-353661 demonstrates potent and broad-spectrum activity against various HCV genotypes

in cell-based replicon assays.[8] A key feature is its full activity against the S282T mutation in

NS5B, a substitution that confers resistance to several other 2'-C-methyl-modified nucleoside

analogs.[6][7][8]

Table 1: In Vitro Antiviral Activity of PSI-353661

HCV
Replicon/Virus

Parameter Value Reference

Genotype 1b
(Con1)

EC₅₀ 3.0 ± 1.4 nM [10]

Genotype 1b (Con1) EC₉₀ Not Reported

Genotype 1a (H77) EC₅₀
Potent (Value not

specified)
[8]

Genotype 2a (J6/JFH-

1)
EC₅₀

Potent (Value not

specified)
[8]

Genotype 1a

(H77Sv2) Infectious

Virus

EC₅₀
Potent (Value not

specified)
[8]

Genotype 2a (JFH-1)

Infectious Virus
EC₅₀

Potent (Value not

specified)
[8]

Genotype 1b S282T

Mutant
Fold Change in EC₅₀ No change [6][8]

| Genotype 1b S96T/N142T Mutant | Fold Change in EC₅₀ | No change |[8] |

EC₅₀/EC₉₀ values represent the concentration required to inhibit 50%/90% of HCV RNA

replication.
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PSI-353661 exhibits a high barrier to resistance. Attempts to select for resistant replicons in

genotype 1a and 1b have been unsuccessful.[9][10] In genotype 2a (JFH-1) replicons,

resistance required the accumulation of multiple specific mutations within the NS5B

polymerase.[9][11]

Table 2: Key Resistance-Associated Substitutions (RASs) for PSI-353661 in Genotype 2a

NS5B
Substitution(s)

Fold Change in
EC₅₀ (vs. Wild-
Type)

Replication Fitness Reference

S15G Not significant Reduced [9][11]

C223H Not significant Reduced [9][11]

V321I Not significant Maintained [9][11]

| S15G + C223H + V321I | High level of resistance | Reduced |[9][11] |

Importantly, PSI-353661 demonstrates a lack of cross-resistance with other classes of HCV

inhibitors, including other nucleoside/nucleotide analogs (e.g., PSI-6130, PSI-7977, INX-

08189), making it an excellent candidate for combination therapy.[9]

Rationale for Combination Therapy
The goal of combination DAA therapy is to target multiple essential viral processes

simultaneously, which increases the genetic barrier to resistance and enhances viral

suppression.[2][4] The distinct mechanism of action and high resistance barrier of PSI-353661
make it a prime candidate for combination with other DAA classes, such as NS3/4A Protease

Inhibitors and NS5A Inhibitors.

NS3/4A Protease Inhibitors (e.g., Telaprevir, Boceprevir, Simeprevir): These drugs block the

viral protease responsible for cleaving the HCV polyprotein into mature, functional viral

proteins.

NS5A Inhibitors (e.g., Daclatasvir, Ledipasvir): These agents target the NS5A protein, which

is critical for both viral RNA replication and virion assembly.
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NS5B Polymerase Inhibitors (e.g., PSI-353661, Sofosbuvir): These inhibitors block the

synthesis of new viral RNA genomes.

Combining PSI-353661 with an NS3/4A protease inhibitor and/or an NS5A inhibitor would

create a multi-pronged attack on the HCV replication cycle, making it exceedingly difficult for

the virus to develop resistance to all agents simultaneously.[12]

HCV Replication Cycle

HCV Polyprotein
Replication Complex

(incl. NS5A)
Processing RNA Synthesis

(NS5B Polymerase)
AssemblyNS3/4A

Protease Inhibitors

 Block
Cleavage

NS5A Inhibitors

 Inhibit
Function

PSI-353661
(NS5B Inhibitor)  Terminate

Synthesis

Click to download full resolution via product page

Caption: Targeting multiple stages of the HCV life cycle with DAA combinations.

Experimental Protocols
Protocol 1: HCV Replicon Assay for Antiviral Activity
(EC₅₀ Determination)
This protocol outlines a method to determine the in vitro efficacy of PSI-353661 using a stable

HCV subgenomic replicon cell line expressing a reporter gene (e.g., Luciferase).[13][14][15]

Materials:

Huh-7 cell line stably harboring an HCV replicon (e.g., Genotype 1b with Renilla Luciferase

reporter).

Complete DMEM medium (with 10% FBS, Penicillin/Streptomycin, and G418 for selection).

PSI-353661 and other test compounds, dissolved in DMSO.
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384-well cell culture plates.

Luciferase assay reagent.

Luminometer.

Methodology:

Cell Seeding: Seed the stable replicon cells into 384-well plates at a pre-determined density

(e.g., 5,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.

Compound Preparation: Perform a serial dilution (e.g., 1:3) of PSI-353661 in DMSO to

create a 10-point dose-response curve (e.g., ranging from nM to µM).[14]

Drug Treatment: Add the diluted compounds to the cell plates. Include "vehicle only" (DMSO)

controls for 0% inhibition and a combination of known potent HCV inhibitors as a positive

control for 100% inhibition.[14]

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

Luciferase Assay: Lyse the cells and measure the Renilla Luciferase activity according to the

manufacturer's protocol using a luminometer. The light output is directly proportional to the

level of HCV replication.

Data Analysis: Normalize the luminescence data to the controls. Plot the normalized values

against the log of the drug concentration and use a four-parameter non-linear regression to

calculate the EC₅₀ value.
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Caption: Workflow for determining the antiviral activity (EC₅₀) of PSI-353661.

Protocol 2: Resistance Selection and Phenotyping
This protocol describes a method for selecting and characterizing HCV replicons with reduced

susceptibility to PSI-353661.[9][15][16]

Materials:
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HCV replicon-harboring Huh-7 cells.

Complete DMEM medium with G418.

PSI-353661.

6-well plates and larger culture flasks.

Reagents for RNA extraction, RT-PCR, and Sanger sequencing.

Methodology:

Initial Culture: Seed replicon cells in 6-well plates and treat with PSI-353661 at a

concentration equal to its EC₅₀ or EC₉₀. Maintain parallel cultures with no drug as a control.

Dose Escalation: Passage the cells continuously. Once the cells recover and grow steadily,

double the concentration of PSI-353661. Repeat this dose-escalation process over several

months.

Colony Isolation: Monitor for the emergence of drug-resistant colonies. Isolate individual

colonies using cloning cylinders and expand them into distinct cell populations.

RNA Extraction and Sequencing: Extract total RNA from the expanded resistant cell

populations. Perform RT-PCR to amplify the NS5B coding region of the HCV replicon.

Sequence the PCR product to identify nucleotide and amino acid substitutions compared to

the wild-type control.

Phenotypic Analysis:

Characterize the identified mutations by re-running the HCV Replicon Assay (Protocol 1)

on the resistant cell lines to determine the fold-shift in the EC₅₀ for PSI-353661.

Alternatively, introduce the identified mutations into a wild-type replicon plasmid via site-

directed mutagenesis, generate transient replicons, and measure the EC₅₀ to confirm that

the specific mutations confer resistance.
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Caption: Workflow for selecting and characterizing PSI-353661 resistant mutants.

Conclusion
PSI-353661 is a highly potent nucleotide analog inhibitor of the HCV NS5B polymerase with

activity against multiple genotypes and key resistance variants like S282T.[6][8] Its high barrier

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b12400249?utm_src=pdf-body-img
https://www.benchchem.com/product/b12400249?utm_src=pdf-body
https://www.benchchem.com/product/b12400249?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027999/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3135787/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12400249?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


to resistance and lack of cross-resistance with other DAA classes underscore its significant

potential as a component of future combination antiviral regimens.[9] The protocols provided

herein offer standardized methods for evaluating the efficacy and resistance profile of PSI-
353661 and similar nucleotide analogs, facilitating further research and development in the

field of HCV therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. scispace.com [scispace.com]

2. pharmacytimes.com [pharmacytimes.com]

3. New direct-acting antivirals' combination for the treatment of chronic hepatitis C - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. Synergy of entry inhibitors with direct-acting antivirals uncovers novel combinations for
prevention and treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

5. hepcguidelines.org.au [hepcguidelines.org.au]

6. Discovery of PSI-353661, a Novel Purine Nucleotide Prodrug for the Treatment of HCV
Infection - PMC [pmc.ncbi.nlm.nih.gov]

7. Discovery of PSI-353661, a Novel Purine Nucleotide Prodrug for the Treatment of HCV
Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus
Pronucleotide Inhibitor PSI-353661 - PMC [pmc.ncbi.nlm.nih.gov]

9. Hepatitis C virus nucleotide inhibitors PSI-352938 and PSI-353661 exhibit a novel
mechanism of resistance requiring multiple mutations within replicon RNA - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. journals.asm.org [journals.asm.org]

11. Molecular and structural basis for the roles of hepatitis C virus polymerase NS5B amino
acids 15, 223, and 321 in viral replication and drug resistance - PubMed
[pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/21957306/
https://www.benchchem.com/product/b12400249?utm_src=pdf-body
https://www.benchchem.com/product/b12400249?utm_src=pdf-body
https://www.benchchem.com/product/b12400249?utm_src=pdf-custom-synthesis
https://scispace.com/pdf/new-directly-acting-antivirals-for-hepatitis-c-potential-for-3getoycfg3.pdf
https://www.pharmacytimes.com/view/direct-acting-antiviral-combination-therapies-can-become-novel-therapeutic-standard-in-hcv-treatment
https://pubmed.ncbi.nlm.nih.gov/21205141/
https://pubmed.ncbi.nlm.nih.gov/21205141/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4345833/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4345833/
https://hepcguidelines.org.au/treatment-for-chronic-hepatitis-c/direct-acting-antivirals-and-drug-resistance/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027999/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027999/
https://pubmed.ncbi.nlm.nih.gov/24900291/
https://pubmed.ncbi.nlm.nih.gov/24900291/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3135787/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3135787/
https://pubmed.ncbi.nlm.nih.gov/21957306/
https://pubmed.ncbi.nlm.nih.gov/21957306/
https://pubmed.ncbi.nlm.nih.gov/21957306/
https://journals.asm.org/doi/10.1128/jvi.05639-11
https://pubmed.ncbi.nlm.nih.gov/25182647/
https://pubmed.ncbi.nlm.nih.gov/25182647/
https://pubmed.ncbi.nlm.nih.gov/25182647/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12400249?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. Synergy of entry inhibitors with direct-acting antivirals uncovers novel combinations for
prevention and treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

13. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments
[experiments.springernature.com]

14. pubcompare.ai [pubcompare.ai]

15. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance
[frontiersin.org]

16. Colony Forming Assay for HCV-Replicon Cell Line [bio-protocol.org]

To cite this document: BenchChem. [Application Notes & Protocols: PSI-353661 in
Combination Therapy for Hepatitis C Virus]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12400249#psi-353661-in-combination-with-other-
direct-acting-antivirals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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